4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol
Overview
Description
4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol . This compound is characterized by the presence of a phenol group attached to a 1,2,4-oxadiazole ring, which is further substituted with a cyclopentylethyl group. It is commonly used in various research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an appropriate nitrile oxide to form the 1,2,4-oxadiazole ring . The phenol group is then introduced through subsequent reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the oxadiazole ring can interact with various enzymes and receptors . These interactions can modulate biological processes, leading to the observed effects.
Comparison with Similar Compounds
4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol can be compared with other similar compounds, such as:
4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]aniline: Similar structure but with an aniline group instead of a phenol group.
4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]methanol: Similar structure but with a methanol group instead of a phenol group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-13-8-6-12(7-9-13)15-16-14(19-17-15)10-5-11-3-1-2-4-11/h6-9,11,18H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDZVAATRIONED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NO2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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